molecular formula C21H15F2N3OS2 B2588682 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886944-17-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Katalognummer B2588682
CAS-Nummer: 886944-17-8
Molekulargewicht: 427.49
InChI-Schlüssel: LRPOJABTYKKDBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This can include its reactivity, common reactions it undergoes, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Wissenschaftliche Forschungsanwendungen

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted benzamides, including those with a thiazole moiety, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds have shown robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting potential therapeutic applications in cancer treatment (Borzilleri et al., 2006).

Removal of Heavy Metals from Industrial Wastes

Novel magnetic nanoadsorbents modified with thiazole derivatives have been successfully used for the removal of Zn2+ and Cd2+ ions from industrial wastes. This application demonstrates the potential of thiazole-containing compounds in environmental remediation efforts (Zargoosh et al., 2015).

Positron Emission Tomography (PET) Imaging Agents

Derivatives of difluorobenzamides have been synthesized for potential use as PET imaging agents, targeting specific mutations in cancers. This suggests that related compounds could be developed as diagnostic tools for imaging B-Raf(V600E) mutations in various cancers (Wang et al., 2013).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase. This highlights the potential of thiazole-containing compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Fluorescence and Biological Activities

N-substituted 2-pyridylbenzothiazole derivatives have been synthesized and shown to exhibit remarkable fluorescence properties and antimicrobial activities. This suggests applications in both material science for fluorescence-based devices and in pharmaceuticals for the development of new antimicrobial agents (Azzam et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Zukünftige Richtungen

This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions it could be used in.


Eigenschaften

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS2/c1-28-16-7-4-5-13(9-16)20(27)26(12-15-6-2-3-8-24-15)21-25-19-17(23)10-14(22)11-18(19)29-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOJABTYKKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.